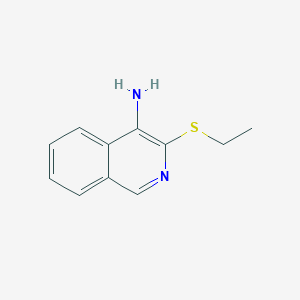
3-(Ethylthio)isoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylthio)isoquinolin-4-amine is a chemical compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. The presence of an ethylthio group at the third position and an amine group at the fourth position of the isoquinoline ring makes this compound unique. Isoquinolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)isoquinolin-4-amine can be achieved through several methods. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These methods provide high yields and short reaction times.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of efficient one-pot synthesis methods. For example, a three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne . This protocol enables rapid assembly of multisubstituted isoquinolines.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)isoquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Isoquinolines can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: 4-bromo-isoquinoline.
Scientific Research Applications
3-(Ethylthio)isoquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Isoquinoline derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Industry: Used in the production of dyes and pigments due to their stable aromatic structure.
Mechanism of Action
The mechanism of action of 3-(Ethylthio)isoquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions. The amine group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-3-amine: Lacks the ethylthio group but has similar structural features.
4-Aminoquinoline: Contains an amino group at the fourth position but differs in the ring structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness
3-(Ethylthio)isoquinolin-4-amine is unique due to the presence of both the ethylthio and amine groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
92071-67-5 |
|---|---|
Molecular Formula |
C11H12N2S |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
3-ethylsulfanylisoquinolin-4-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2,12H2,1H3 |
InChI Key |
XGFHLXDRSBKORG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C2=CC=CC=C2C=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)
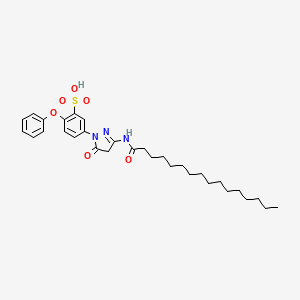

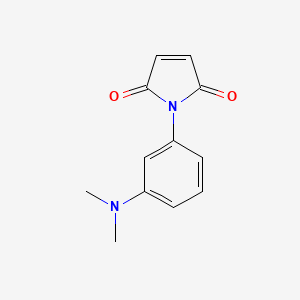


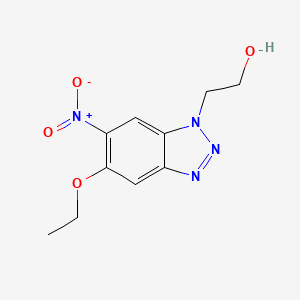
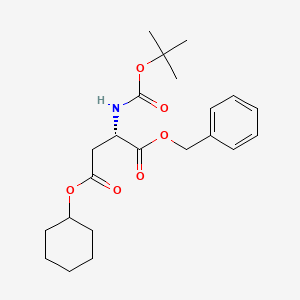
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
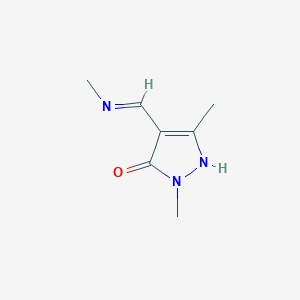
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
